molecular formula C14H16N2O5 B7582045 N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide

N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide

货号 B7582045
分子量: 292.29 g/mol
InChI 键: IKHFFAWOZQGOAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide, commonly known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. The drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. By inhibiting DPP-4, the drug increases the levels of incretin hormones, which in turn stimulates the release of insulin and reduces the production of glucose in the liver.

作用机制

N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor works by inhibiting the enzyme N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide, which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide, the drug increases the levels of these hormones, which in turn stimulates the release of insulin and reduces the production of glucose in the liver.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor has been shown to have a number of biochemical and physiological effects. The drug increases insulin secretion, reduces glucagon secretion, and improves glucose tolerance. In addition, N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor has been found to have beneficial effects on cardiovascular function, including reducing blood pressure and improving endothelial function.

实验室实验的优点和局限性

N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor has several advantages for lab experiments. The drug is relatively easy to synthesize and has a well-characterized mechanism of action. In addition, N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor has been extensively studied in preclinical and clinical trials, providing a wealth of data for researchers to draw upon.
However, there are also limitations to using N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor in lab experiments. The drug has a relatively short half-life, which can make it difficult to achieve consistent and reproducible results. In addition, N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor can have off-target effects on other enzymes, which can complicate data interpretation.

未来方向

There are several future directions for research on N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor. One area of interest is the potential use of the drug in combination with other medications for the treatment of type 2 diabetes. Another area of interest is the investigation of the cardiovascular effects of N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor, particularly in patients with cardiovascular disease. Finally, there is ongoing research into the development of more potent and selective N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitors with improved pharmacokinetic properties.

合成方法

The synthesis of N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor involves a series of chemical reactions. The starting material for the synthesis is 2,6-dioxopiperidine-3-carboxylic acid, which is reacted with 2-methoxyphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 2-(2-methoxyphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide. The intermediate is then treated with an amine such as methylamine or ethylamine to form the final product, N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide.

科学研究应用

N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. The drug has been shown to improve glycemic control, reduce insulin resistance, and lower blood glucose levels in patients with type 2 diabetes. In addition, N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor has been found to have beneficial effects on cardiovascular function, including reducing blood pressure and improving endothelial function.

属性

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-20-10-4-2-3-5-11(10)21-8-13(18)15-9-6-7-12(17)16-14(9)19/h2-5,9H,6-8H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHFFAWOZQGOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CCC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。